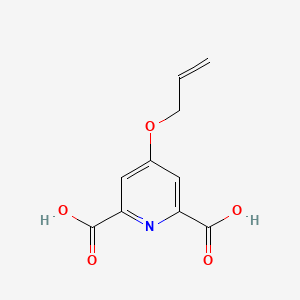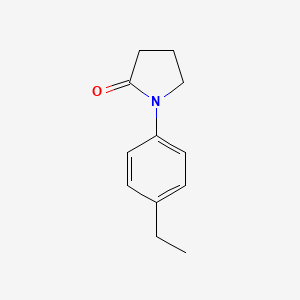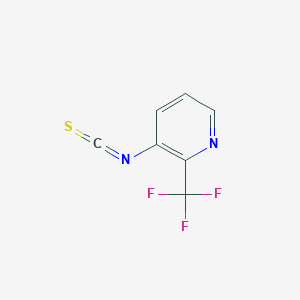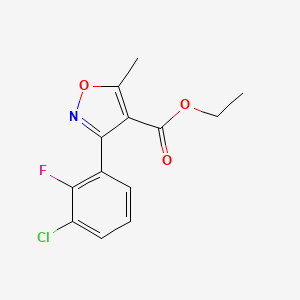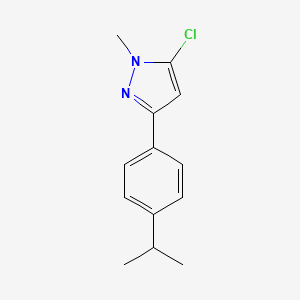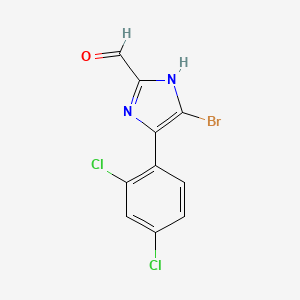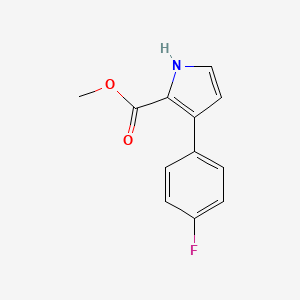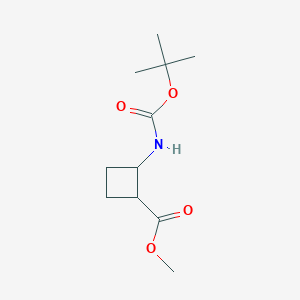
(3-Bromo-2-chlorophenyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-chlorophenyl)(trimethyl)silane is a chemical compound with the molecular formula C9H12BrClSi It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chlorophenyl)(trimethyl)silane typically involves the reaction of 3-bromo-2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organomagnesium compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(3-Bromo-2-chlorophenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups, while oxidation and reduction reactions can produce silanols, siloxanes, or other silanes.
科学研究应用
(3-Bromo-2-chlorophenyl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3-Bromo-2-chlorophenyl)(trimethyl)silane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
- (3-Bromo-2-chlorophenyl)dimethylsilane
- (3-Bromo-2-chlorophenyl)methylsilane
- (3-Bromo-2-chlorophenyl)ethylsilane
Uniqueness
(3-Bromo-2-chlorophenyl)(trimethyl)silane is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which allows for selective reactions and modifications. The trimethylsilyl group also imparts specific chemical properties that make it useful in various applications.
属性
CAS 编号 |
161957-54-6 |
|---|---|
分子式 |
C9H12BrClSi |
分子量 |
263.63 g/mol |
IUPAC 名称 |
(3-bromo-2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 |
InChI 键 |
SJRSNLPRNGADES-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


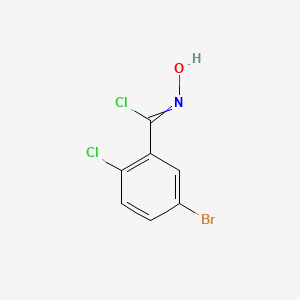
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)

